4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a thiophene ring, and a thieno[3,2-d]pyrimidine moiety
Scientific Research Applications
4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biological Research: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of Thieno[3,2-d]pyrimidine: This involves cyclization reactions to form the thieno[3,2-d]pyrimidine core.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the thiophene ring or the thieno[3,2-d]pyrimidine moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents in the presence of bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine: Similar in structure but lacks the thiophene-2-carboxamide moiety.
4-N-substituted 6-bromopyrido[2,3-d]pyrimidines: These compounds share the pyrimidine core but differ in the substituents and overall structure.
Uniqueness
4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of its bromine-substituted thiophene ring and the thieno[3,2-d]pyrimidine moiety. This unique structure imparts specific electronic and chemical properties that are valuable in various research applications.
Properties
IUPAC Name |
4-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S2/c14-8-5-10(21-6-8)12(18)15-2-3-17-7-16-9-1-4-20-11(9)13(17)19/h1,4-7H,2-3H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRELTNCCRJKQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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